![molecular formula C12H14N2O B2696918 N-(1-Cyano-1-methylpropyl)benzamide CAS No. 39149-36-5](/img/structure/B2696918.png)
N-(1-Cyano-1-methylpropyl)benzamide
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Overview
Description
“N-(1-Cyano-1-methylpropyl)benzamide” is a chemical compound with the CAS Number: 39149-36-5 . It is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group .
Synthesis Analysis
The synthesis of benzamide derivatives, including “N-(1-Cyano-1-methylpropyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The process is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular weight of “N-(1-Cyano-1-methylpropyl)benzamide” is 202.26 . The InChI code for this compound is 1S/C12H14N2O/c1-3-12(2,9-13)14-11(15)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15) .Chemical Reactions Analysis
Benzamide derivatives, including “N-(1-Cyano-1-methylpropyl)benzamide”, are synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . The solid-state properties of these compounds are revealed by X-ray single crystallography .Physical And Chemical Properties Analysis
Amides, including “N-(1-Cyano-1-methylpropyl)benzamide”, generally have high boiling points and melting points . These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .Scientific Research Applications
Thiadiazine 1-Oxides Synthesis
In recent studies , acid-catalyzed hydrolysis and intramolecular cyclization of N-cyano sulfoximines led to the synthesis of thiadiazine 1-oxides. These heterocyclic compounds exhibit resonance in the terahertz frequency range (0.1-10 THz). Researchers investigate their applications in terahertz tagging, which has implications for security, communication, and imaging technologies.
Terahertz Spectroscopy and Imaging
The resonance properties of N-(1-Cyano-1-methylpropyl)benzamide in the terahertz range make it interesting for terahertz spectroscopy and imaging applications. Terahertz waves penetrate materials without ionizing radiation, enabling non-destructive analysis of pharmaceuticals, polymers, and biological samples. Researchers explore its potential as a contrast agent or marker in terahertz imaging systems .
Safety and Hazards
properties
IUPAC Name |
N-(2-cyanobutan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-12(2,9-13)14-11(15)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDKNFBSPFTZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-1-methylpropyl)benzamide |
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